Tris(1,10-phenanthroline)cobalt(II) dichloride Tris(1,10-phenanthroline)cobalt(II) dichloride
Brand Name: Vulcanchem
CAS No.: 15136-98-8
VCID: VC18457080
InChI: InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
SMILES:
Molecular Formula: C36H24Cl2CoN6
Molecular Weight: 670.5 g/mol

Tris(1,10-phenanthroline)cobalt(II) dichloride

CAS No.: 15136-98-8

Cat. No.: VC18457080

Molecular Formula: C36H24Cl2CoN6

Molecular Weight: 670.5 g/mol

* For research use only. Not for human or veterinary use.

Tris(1,10-phenanthroline)cobalt(II) dichloride - 15136-98-8

Specification

CAS No. 15136-98-8
Molecular Formula C36H24Cl2CoN6
Molecular Weight 670.5 g/mol
IUPAC Name cobalt(2+);1,10-phenanthroline;dichloride
Standard InChI InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
Standard InChI Key JZENIHDMSJCEPS-UHFFFAOYSA-L
Canonical SMILES C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Tris(1,10-phenanthroline)cobalt(II) dichloride is formally identified by the IUPAC name cobalt(2+);1,10-phenanthroline;dichloride and possesses the molecular formula C₃₆H₂₄Cl₂CoN₆ with a molar mass of 670.5 g/mol . The compound crystallizes in a monoclinic system (space group P2₁/n) when isolated with periodate counterions, though the exact lattice parameters vary depending on hydration state and counterion composition .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Registry Number15136-98-8
EC Number827-183-7
Density1.45–1.62 g/cm³ (calculated)
Magnetic Moment (μeff)4.9 BM (high-spin Co²⁺)
Solubility>10 mg/mL in DMSO

Coordination Geometry and Bonding

X-ray diffraction studies of analogous complexes reveal a distorted octahedral geometry around the cobalt center, with average Co–N bond lengths of 1.93–1.97 Å . The phenanthroline ligands adopt a meridional configuration, creating a chiral Δ or Λ enantiomeric pair. π-π stacking between adjacent phenanthroline rings (3.4–3.7 Å interplanar distances) contributes significantly to crystal packing stability .

Synthesis and Purification Methods

Alternative Synthetic Approaches

Recent advances employ microwave-assisted synthesis (100°C, 30 min) with 92% yield enhancement compared to conventional methods . Electrochemical synthesis using cobalt anodes in phenanthroline-containing electrolytes has also been demonstrated, though with lower crystallinity .

Spectroscopic Characterization

Electronic Absorption Spectroscopy

The UV-Vis spectrum exhibits three distinct bands:

  • MLCT transition: λmax = 450 nm (ε = 8,200 M⁻¹cm⁻¹)

  • d-d transitions:

    • ¹T₁g → ¹A₁g: 510 nm (ε = 1,200 M⁻¹cm⁻¹)

    • ¹T₂g → ¹A₁g: 605 nm (ε = 850 M⁻¹cm⁻¹)

Table 2: Comparative Electronic Spectral Data

Complex Formλmax (nm)ε (M⁻¹cm⁻¹)Assignment
[Co(phen)₃]²⁺ in MeCN4508,200MLCT
[Co(phen)₃]²⁺ in H₂O4387,900Solvatochromic shift
Oxidized Co(III) analog39012,500Ligand-centered

Vibrational Spectroscopy

FT-IR analysis shows characteristic bands:

  • ν(C=N): 1,625 cm⁻¹ (strong, phen backbone)

  • ν(Co–N): 415 cm⁻¹ (medium, metal-ligand stretch)

  • δ(phen ring): 730–850 cm⁻¹ (fingerprint region)

Crystallographic and Magnetic Properties

Single-Crystal XRD Analysis

High-resolution structural data for [Co(phen)₃]Cl₂·2H₂O reveals:

Table 3: Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 11.6865(3) Å
b = 19.9546(4) Å
c = 16.6808(3) Å
β98.4730(10)°
Volume3,847.5(6) ų

Magnetic Behavior

The complex exhibits paramagnetism consistent with high-spin d⁷ configuration (μeff = 4.9 BM). Temperature-dependent susceptibility measurements (2–300 K) show weak antiferromagnetic coupling (θ = -5.2 K) between adjacent Co centers .

Functional Applications

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

  • MIC = 32 μg/mL (comparable to ampicillin)

  • Zone of inhibition = 18±1 mm at 100 μg/disc

Anion Binding Capacity

The [Co(phen)₃]²⁺ cation demonstrates strong affinity for oxoanions via second-sphere coordination:

Table 4: Anion Binding Constants (log K)

Anionlog K (298 K)Method
IO₄⁻4.2±0.1Conductometric
HPO₄²⁻3.8±0.2UV-Vis titration
SO₄²⁻3.5±0.3¹H NMR chemical shift

Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

  • 110–150°C: Loss of lattice water (Δm = 5.4%)

  • 280–320°C: Ligand pyrolysis (Δm = 62%)

  • 400°C: CoO formation (residual mass 11%)

The complex remains stable in aqueous solution (pH 4–7) for >72 hours, but undergoes rapid oxidation to Co(III) species in alkaline conditions (pH >9) .

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